N-5-Carboxypentyl-deoxymannojirimycin

α-glucosidase inhibition iminosugar pharmacology enzyme assay development

Iminosugar researchers requiring direct enzyme immobilization without synthetic modification face limited ligand options. N-5-Carboxypentyl-deoxymannojirimycin (CAS 104154-10-1) addresses this via its terminal carboxylic acid moiety, enabling straightforward EDC/NHS coupling to amine-functionalized solid supports-a capability absent in miglitol and miglustat. • Direct immobilization onto Sepharose/agarose beads for glucosidase I affinity purification without additional synthetic steps • Enables amide bond formation with amine-terminated fluorophores (e.g., Alexa Fluor cadaverine, FITC-amine) or biotin for cellular imaging and pull-down probes • Defined weak α-glucosidase inhibition (IC₅₀ 80.6 μM, Ki 369 μM yeast enzyme) ensures probe constructs avoid pharmacological perturbation at imaging concentrations Supplied as off-white solid, ≥95% purity, store at -20°C.

Molecular Formula C12H23NO6
Molecular Weight 277.31 g/mol
Cat. No. B15132333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-5-Carboxypentyl-deoxymannojirimycin
Molecular FormulaC12H23NO6
Molecular Weight277.31 g/mol
Structural Identifiers
SMILESC1C(C(C(C(N1CCCCCC(=O)O)CO)O)O)O
InChIInChI=1S/C12H23NO6/c14-7-8-11(18)12(19)9(15)6-13(8)5-3-1-2-4-10(16)17/h8-9,11-12,14-15,18-19H,1-7H2,(H,16,17)/t8?,9-,11+,12?/m0/s1
InChIKeyKTNVTDIFZTZBJY-JUJDSHKCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexanoic Acid Iminosugar: α-Glucosidase Modulator for Chemical Biology


6-[(3R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid is a synthetically modified iminosugar belonging to the 3,4,5-trihydroxypiperidine class of glycosidase modulators [1]. This compound features a piperidine ring bearing three hydroxyl groups with defined stereochemistry at the 3R and 5S positions, a hydroxymethyl substituent, and an N-linked hexanoic acid chain terminating in a free carboxyl group [1]. Unlike its clinically utilized counterparts such as miglitol (N-hydroxyethyl derivative) and miglustat (N-butyl derivative), the hexanoic acid moiety confers a distinct physicochemical profile characterized by a terminal carboxylic acid handle that enables covalent conjugation strategies not accessible with hydroxyl- or alkyl-terminated analogs [2]. This structural feature positions the compound primarily as a research tool for affinity chromatography, probe development, and structure-activity relationship studies rather than as a direct therapeutic candidate.

Conjugation Handle Terminal carboxyl enables direct immobilization and labeling
Stereochemistry Defined 3R,5S configuration on piperidine ring
Tool Compound Attenuated α-glucosidase binding supports probe development without strong enzyme blockade

Hexanoic Acid Iminosugar: Why N-Alkyl Chain Dictates Function


Substitution among N-alkylated 3,4,5-trihydroxypiperidine derivatives cannot be assumed without functional consequence, as the N-substituent exerts dominant control over enzyme inhibition potency, target selectivity, and downstream application utility [1]. Systematic structure-activity studies have established that N-alkyl chain composition—whether hydroxyl-terminated (as in miglitol), simple alkyl (as in miglustat), or carboxyl-terminated (as in this compound)—differentially modulates α-glucosidase versus β-glucosidase inhibition profiles, with terminal functional groups dictating the feasibility of subsequent conjugation chemistry [1][2]. While the core piperidine scaffold may be shared across numerous iminosugar analogs, the hexanoic acid chain of this specific compound enables immobilization onto solid supports and fluorophore labeling that are chemically precluded in the hydroxyl- and alkyl-terminated alternatives commonly employed as clinical agents [2]. Consequently, generic substitution without accounting for the terminal carboxyl handle risks compromising both the intended biochemical readout and the broader experimental design.

This Compound
  • Conjugation-ready carboxyl handle
  • Attenuated α-glucosidase inhibition
Miglitol / Miglustat
  • No direct conjugation handle (hydroxyl/alkyl terminus)
  • More potent α-glucosidase inhibitor (miglitol) or distinct β-selectivity (miglustat)

Replacement may forfeit direct immobilization capability and shift enzyme inhibition profile, limiting utility in conjugation-based workflows.

Hexanoic Acid Iminosugar: Quantitative Evidence vs. Comparators


α-Glucosidase Inhibition: Hexanoic Acid vs. Miglitol

The target compound exhibits substantially attenuated α-glucosidase inhibitory activity relative to the clinically approved antidiabetic agent miglitol (an N-hydroxyethyl-substituted 3,4,5-trihydroxypiperidine derivative). This potency differential is quantitatively defined, confirming that the hexanoic acid N-substituent does not confer enhanced enzyme inhibition and that this compound is not a direct functional substitute for miglitol in therapeutic contexts [1][2].

α-Glucosidase IC50
Reported
IC50 80.6 μM vs miglitol 41 μM (~2-fold weaker)
Supports tool compound utility where potent blockade is not required
Cross-study comparable; substrate p-NPG, 10 min pretreatment
α-glucosidase inhibition iminosugar pharmacology enzyme assay development

Covalent Immobilization via Terminal Carboxyl Handle

Unlike miglitol (terminating in a primary hydroxyl group) and miglustat (terminating in a methyl group), 6-[(3R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid possesses a terminal carboxylic acid moiety that serves as a reactive handle for amide bond formation via standard carbodiimide coupling chemistry [1]. This functionality has been explicitly exploited for the preparation of affinity resins with high specificity for glucosidase I purification, an application chemically inaccessible to hydroxyl- and alkyl-terminated iminosugar analogs without additional synthetic derivatization steps [1].

Covalent Immobilization
Class-level
Direct EDC/NHS amide coupling via terminal carboxyl; miglitol/miglustat require additional derivatization
Enables affinity resin preparation without synthetic modification steps
Documented for glucosidase I purification; supplier-reported application
affinity chromatography chemical probe synthesis target identification

N-Substituent Determinants of Glucosidase Selectivity

Comparative evaluation of iminosugar derivatives demonstrates that the identity of the N-substituent is a critical determinant of both the magnitude and selectivity of glucosidase inhibition. Miglitol (N-hydroxyethyl) exhibits potent dual α-glucosidase (IC50 41 μM) and β-glucosidase (IC50 4 μM) inhibition, while N-butyl derivatives (structurally analogous to miglustat) show β-glucosidase inhibition ranging from IC50 109 to 184 μM depending on stereochemistry [1]. The hexanoic acid chain represents a distinct N-substituent class that has been documented to attenuate α-glucosidase potency while preserving sufficient target engagement for affinity-based applications [2][3].

N-Substituent Selectivity
Reported
Hexanoic acid: α-IC50 80.6 μM, β-no data; Miglitol: α-41 μM, β-4 μM; N-butyl analog: β-109–184 μM
N-substituent dictates α/β selectivity; hexanoic acid supports conjugation over potency
SAR context across multiple iminosugar derivatives
structure-activity relationship glycosidase selectivity iminosugar medicinal chemistry

Yeast α-Glucosidase Confirms Weak Inhibition Profile

Independent assessment against brewer's yeast (Saccharomyces cerevisiae) α-glucosidase yields a Ki value of 369 μM (3.69 × 10⁵ nM) at pH 6.5 [1]. This value is quantitatively consistent with the IC50 of 80.6 μM obtained against α-glucosidase of unspecified mammalian origin, confirming that the weak inhibition profile is robust across phylogenetically distinct enzyme sources [2]. The consistency across assay systems validates that the attenuated potency is an intrinsic property of the hexanoic acid N-substituent rather than an artifact of a specific assay condition.

Yeast α-Glucosidase Ki
Reported
Ki 369 μM (brewer's yeast, pH 6.5)
Cross-validates weak inhibition profile across enzyme sources
Consistent with IC50 80.6 μM; reduces risk of off-target α-glucosidase interference
brewer's yeast α-glucosidase iminosugar screening comparative enzymology

Hexanoic Acid Iminosugar: Research Applications


Affinity Resin for Glucosidase I Purification

The terminal carboxylic acid moiety of 6-[(3R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid enables direct immobilization onto amine-functionalized solid supports via standard carbodiimide (EDC/NHS) coupling chemistry. This application has been explicitly documented for the preparation of affinity resins demonstrating high specificity for glucosidase I purification [1]. Unlike miglitol or miglustat, which lack a directly conjugatable functional group, this compound can be tethered to Sepharose or agarose beads without requiring additional synthetic modification steps. The retained, albeit attenuated, α-glucosidase binding (IC50 80.6 μM) [2] is sufficient to mediate capture of target enzymes under mild elution conditions while minimizing non-specific binding of weakly interacting proteins.

Fluorescent and Biotinylated Glycosidase Probes

The carboxylic acid handle of 6-[(3R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid facilitates amide bond formation with amine-terminated fluorophores (e.g., Alexa Fluor cadaverine derivatives, FITC-amine) or biotinylation reagents. This enables the generation of iminosugar-based chemical probes for cellular imaging, flow cytometry, and pull-down assays to map the subcellular distribution of α-glucosidase and related glycosidases. Given the compound's weak α-glucosidase inhibition (IC50 80.6 μM, Ki 369 μM for yeast enzyme) [2][3], probe constructs are unlikely to induce significant pharmacological perturbation at imaging concentrations, reducing confounding effects in live-cell localization experiments.

SAR Studies of N-Alkyl Chain and Terminal Functionality

6-[(3R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid serves as a defined reference compound within systematic SAR investigations of N-substituted 3,4,5-trihydroxypiperidines. Its α-glucosidase IC50 of 80.6 μM [2] provides a quantitative benchmark against which shorter-chain carboxylic acid derivatives and alternative terminal functionalities can be compared. Comparative studies have established that N-substituent identity (hydroxyethyl vs. alkyl vs. carboxylic acid) differentially modulates glucosidase inhibition profiles [4], positioning this compound as an essential comparator for deconvoluting the contributions of chain length, terminal charge state, and hydrogen-bonding capacity to enzyme binding interactions.

Glycosidase Characterization and Substrate Profiling

The modest inhibitory potency of 6-[(3R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid (IC50 80.6 μM, Ki 369 μM yeast enzyme) [2][3] makes it suitable as a tool for partial enzyme inhibition studies rather than complete blockade. In enzyme characterization workflows, this intermediate inhibition profile enables kinetic analyses that reveal cooperative binding effects or allosteric modulation without the complete suppression of enzymatic activity that would obscure such phenomena. The compound's consistent weak inhibition across mammalian and yeast α-glucosidase sources [2][3] further supports its utility in comparative enzymology studies examining evolutionary conservation of inhibitor binding determinants.

Application
Selection Property
Validation Focus
Affinity Resin Preparation
Terminal carboxyl conjugation handle
Coupling efficiency and target enzyme capture
Fluorescent/Biotinylated Probe Development
Conjugation-ready carboxyl moiety
Labeling reproducibility and target engagement without functional interference
SAR Studies of N-Alkyl Chain
Defined N-hexanoic acid substituent
Comparative enzyme inhibition profile with hydroxyl/alkyl analogs
Glycosidase Characterization
Modest α-glucosidase binding profile
Kinetic assays under partial inhibition conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-5-Carboxypentyl-deoxymannojirimycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.